4-Bromo-2,6-dinitrobenzoic acid
Overview
Description
4-Bromo-2,6-dinitrobenzoic acid is an organic compound with the molecular formula C7H3BrN2O6. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2,6 on the benzene ring are replaced by a bromine atom and nitro groups, respectively. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dinitrobenzoic acid typically involves the nitration of 4-bromobenzoic acid. The process can be summarized as follows:
Nitration of 4-Bromobenzoic Acid:
Industrial Production Methods
Industrial production of this compound follows similar principles but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dinitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Major Products
Nucleophilic Substitution: Products like 4-azido-2,6-dinitrobenzoic acid or 4-thiocyanato-2,6-dinitrobenzoic acid.
Reduction: Products like 4-bromo-2,6-diaminobenzoic acid.
Esterification: Products like methyl 4-bromo-2,6-dinitrobenzoate.
Scientific Research Applications
4-Bromo-2,6-dinitrobenzoic acid is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dinitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-dinitrobenzoic acid: Similar structure but with a chlorine atom instead of bromine.
2,4-Dinitrobenzoic acid: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-3,5-dinitrobenzoic acid: Different positioning of nitro groups, leading to variations in chemical behavior.
Uniqueness
4-Bromo-2,6-dinitrobenzoic acid is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity patterns and applications compared to its analogs. Its ability to undergo selective reactions makes it valuable in synthetic chemistry and research.
Properties
IUPAC Name |
4-bromo-2,6-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYWRQRLPWSJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376602 | |
Record name | 4-bromo-2,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95192-56-6 | |
Record name | 4-bromo-2,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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